2-Hydroxy-5-sulfamoylbenzoic acid

Description

Contextualization within Salicylic (B10762653) Acid and Benzenesulfonamide (B165840) Chemistry

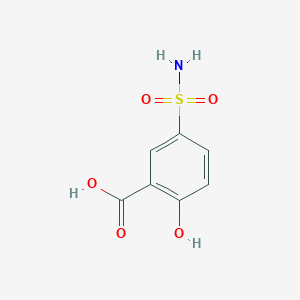

The chemical identity of 2-Hydroxy-5-sulfamoylbenzoic acid is rooted in its structure as a derivative of both salicylic acid and benzenesulfonamide. chem960.comdrugbank.com Structurally, it is a salicylic acid molecule that is substituted with a sulfonamide group (-SO₂NH₂) at the 5th position of the benzene (B151609) ring. chem960.com From salicylic acid, it inherits the 2-hydroxybenzoic acid framework, which consists of a hydroxyl group (-OH) and a carboxylic acid group (-COOH) in an ortho arrangement on the benzene ring. chem960.comdrugbank.com This arrangement is crucial for some of its reactivity and binding properties.

Simultaneously, the compound belongs to the benzenesulfonamide class of organic compounds, characterized by a sulfonamide group directly attached to a benzene ring. drugbank.com The integration of these distinct functional groups onto a single scaffold results in a molecule with multifaceted chemical properties. The carboxylic acid and hydroxyl groups provide sites for esterification, etherification, and other condensation reactions, while the sulfonamide moiety offers a point for further functionalization. chem960.com The presence of the sulfamoyl group also tends to enhance the molecule's solubility in polar solvents. chem960.com

Academic Relevance as a Chemical Scaffold and Intermediate

In the field of organic and medicinal chemistry, 2-Hydroxy-5-sulfamoylbenzoic acid is highly valued as a chemical scaffold and a versatile synthetic intermediate. chem960.comnih.govacs.org A chemical scaffold refers to a core molecular structure that serves as a foundation for the synthesis of a library of related compounds, or derivatives. The functional groups on 2-Hydroxy-5-sulfamoylbenzoic acid allow for systematic modifications, enabling researchers to create a wide range of new molecules with tailored properties. chem960.com

Its most prominent role as an intermediate is in the synthesis of pharmaceuticals. chem960.com For instance, it is a known precursor in the preparation of certain diuretic drugs. gpatindia.comgoogle.com The synthesis of furosemide, an anthranilic acid derivative, can involve intermediates structurally related to 2-Hydroxy-5-sulfamoylbenzoic acid, highlighting the importance of the sulfamoylbenzoic acid core. gpatindia.comsci-hub.se

Recent research has further demonstrated its utility in developing novel, biologically active agents. Scientists have used sulfamoyl benzoic acid (SBA) analogues as a template for creating specific agonists for receptors like the lysophosphatidic acid (LPA) receptor LPA₂, which are of interest in cell biology research. nih.govacs.orgacs.org In these studies, the sulfamoyl benzoic acid core is systematically modified to explore structure-activity relationships (SAR), where different chemical groups are attached to the scaffold to optimize interaction with a biological target. nih.govacs.org This application underscores the compound's importance as a foundational structure in modern drug discovery and chemical biology research.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₇H₇NO₅S |

| Molecular Weight | 217.2 g/mol |

| Melting Point | 228-231 °C / 256-259 °C |

| Density | 1.679 g/cm³ |

| Appearance | Powder |

| Solubility | Slightly soluble in water (5.6 g/L at 25°C) |

Data sourced from multiple references, leading to slight variations in reported values. chem960.comcymitquimica.compharmaffiliates.comsigmaaldrich.com

Compound Identifiers

| Identifier | Value |

| CAS Number | 5378-41-6 |

| IUPAC Name | 5-(aminosulfonyl)-2-hydroxybenzoic acid |

| Synonyms | 5-Sulfamoylsalicylic acid, 2-hydroxy-5-sulfonamidobenzoic acid |

| InChI | InChI=1S/C7H7NO5S/c8-14(12,13)4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,(H,10,11)(H2,8,12,13) |

| InChI Key | WKQMYKUTVQZUBG-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)O |

Data sourced from multiple references. chem960.comcymitquimica.comsigmaaldrich.comfluorochem.co.uk

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-sulfamoylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO5S/c8-14(12,13)4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,(H,10,11)(H2,8,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKQMYKUTVQZUBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Organic Chemistry

Established Synthetic Pathways for 2-Hydroxy-5-sulfamoylbenzoic Acid

Traditional synthetic routes to 2-Hydroxy-5-sulfamoylbenzoic acid primarily rely on foundational organic reactions, including electrophilic aromatic substitution and functional group interconversions.

Dealkylation strategies are employed in the final steps of a synthesis to unmask protected functional groups. In the context of 2-Hydroxy-5-sulfamoylbenzoic acid derivatives, N-dealkylation has been noted as a metabolic pathway for related compounds. For instance, the diuretic drug furosemide, which is 4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid, undergoes N-dealkylation in vivo to produce 2-amino-4-chloro-5-sulfamoylbenzoic acid (41). nih.gov While primarily a biological process, this transformation highlights the chemical possibility of using a protected amine which is later dealkylated to yield the final product. This approach could be synthetically advantageous when the unprotected amine or hydroxyl group is incompatible with preceding reaction conditions.

A more direct and widely utilized method for synthesizing sulfamoylbenzoic acids involves a two-step process: sulfonylation followed by amination. This approach typically begins with a substituted benzoic acid.

The foundational synthesis can start with a suitable precursor like 2-hydroxybenzoic acid (salicylic acid). The key steps are:

Chlorosulfonylation : The salicylic (B10762653) acid is treated with chlorosulfonic acid (ClSO₃H). This electrophilic aromatic substitution introduces a sulfonyl chloride (-SO₂Cl) group onto the benzene (B151609) ring. The directing effects of the hydroxyl (-OH) and carboxyl (-COOH) groups favor substitution at the C5 position.

Amination : The resulting 5-(chlorosulfonyl)-2-hydroxybenzoic acid is then reacted with an amine source, typically aqueous ammonia (B1221849) (NH₄OH), to convert the sulfonyl chloride group into the desired sulfamoyl group (-SO₂NH₂).

This classic route is adaptable for producing a variety of substituted sulfamoylbenzoic acids. For example, the synthesis of 2,4-dichloro-5-sulfamoylbenzoic acid derivatives follows a similar path starting from 2,4-dichlorobenzoic acid. nih.govgoogle.com Similarly, the synthesis of 2-methoxy-5-sulfamoylbenzoic acid involves the chlorosulfonylation of 2-methoxybenzoic acid and subsequent amination. researchgate.net

Table 1: Key Reactions in Sulfonylation/Amination Pathway

| Step | Reactants | Reagent(s) | Product | Typical Conditions |

|---|---|---|---|---|

| Chlorosulfonylation | 2-Hydroxybenzoic acid | Chlorosulfonic acid (ClSO₃H) | 5-(Chlorosulfonyl)-2-hydroxybenzoic acid | 0–5°C, 2–4 hours |

Challenges in this synthesis include controlling regioselectivity, as the activating hydroxyl group and the deactivating carboxyl group can lead to mixtures of isomers.

Advanced Synthetic Strategies for Analogues and Derivatives

The functional groups of 2-Hydroxy-5-sulfamoylbenzoic acid provide multiple handles for chemical modification, enabling the synthesis of a diverse library of analogues for various applications, including drug discovery. nih.govnih.gov

The sulfamoyl moiety is a prime target for derivatization to explore structure-activity relationships. This is typically achieved by reacting the intermediate sulfonyl chloride with different primary or secondary amines instead of ammonia.

For instance, reacting 5-chlorosulfonyl-2-hydroxybenzoic acid with morpholine (B109124) yields 2-hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid. chemicalbook.com In a broader study, a series of N-aryl/alkyl sulfamoylbenzoic acids were synthesized by reacting 2,4-dichloro-5-chlorosulfonylbenzoic acid with various anilines and amines. nih.gov

Another strategy involves the N-alkylation of a pre-formed sulfamoylbenzoic acid ester. For example, 2-sulfamoylbenzoic acid ethyl ester can be reacted with various bromoalkyl compounds in the presence of a base like potassium carbonate (K₂CO₃) to yield N-substituted derivatives. nih.govacs.org

Table 2: Examples of Sulfamoyl Group Diversification

| Starting Material | Amine/Alkylating Agent | Base | Product |

|---|---|---|---|

| 5-(Chlorosulfonyl)-2-hydroxybenzoic acid | Morpholine | - | 2-Hydroxy-5-(morpholine-4-sulfonyl)benzoic acid chemicalbook.com |

| 2,4-Dichloro-5-chlorosulfonylbenzoic acid | Substituted Anilines/Amines | - | 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives nih.gov |

The carboxylic acid group of 2-Hydroxy-5-sulfamoylbenzoic acid is readily converted into other functional groups, such as esters and amides, through standard coupling reactions. These reactions expand the chemical space of the derivatives.

Amide bond formation can be achieved using coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[Bis(dimethylamino)methylene]-1H-benzotriazolium 3-Oxide Tetrafluoroborate (TBTU). acs.org A recent method utilizes Diethylaminosulfur trifluoride (DAST) to facilitate the direct coupling of carboxylic acids and amines under mild, base-free conditions. acs.orgacs.org For example, 2-methoxy-5-sulfamoylbenzoic acid was reacted with (1-ethylpyrrolidin-2-yl)methanamine using DAST. acs.orgacs.org

Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the rapid assembly of complex molecules in a single step from three or more starting materials. tcichemicals.com The functional groups on the 2-Hydroxy-5-sulfamoylbenzoic acid scaffold make it a potential candidate for use in MCRs to generate diverse molecular architectures.

Reactions like the Ugi and Passerini reactions are prominent examples of MCRs. nih.gov The Ugi four-component reaction (Ugi-4CR) typically involves a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. By using a derivative of 2-Hydroxy-5-sulfamoylbenzoic acid as the carboxylic acid component, complex peptide-like structures can be generated. These MCRs are often used in combinatorial chemistry to create libraries of compounds for screening. beilstein-journals.org For example, Ugi reactions have been employed to synthesize various heterocyclic scaffolds, including benzodiazepines, by designing the components to undergo subsequent intramolecular cyclization reactions. beilstein-journals.org While direct examples using 2-Hydroxy-5-sulfamoylbenzoic acid are not prominent, the principles of MCRs demonstrate a clear path for its use in advanced scaffold decoration. tcichemicals.comrug.nl

Mechanistic Insights into Key Synthetic Transformations

The primary synthetic pathway to 2-Hydroxy-5-sulfamoylbenzoic acid involves a two-step reaction sequence starting from salicylic acid. The first step is an electrophilic aromatic substitution reaction to introduce a chlorosulfonyl group onto the benzene ring, followed by a nucleophilic substitution to form the sulfonamide.

Step 1: Chlorosulfonation of Salicylic Acid

The reaction of salicylic acid with chlorosulfonic acid is a classic example of an electrophilic aromatic substitution (SEAr) reaction. nih.govwikipedia.org The hydroxyl (-OH) and carboxyl (-COOH) groups on the salicylic acid ring are both ortho-, para-directing. However, the hydroxyl group is a more powerful activating group, and steric hindrance from the carboxyl group favors substitution at the position para to the hydroxyl group, which is the 5-position. google.com

The electrophile in this reaction is generated from chlorosulfonic acid. Depending on the reaction conditions, the active electrophile can be sulfur trioxide (SO₃), formed by the slight dissociation of chlorosulfonic acid, or the protonated form of chlorosulfonic acid itself. pageplace.delibretexts.org

The mechanism proceeds through the following stages:

Formation of the Electrophile: 2 HSO₃Cl ⇌ SO₃ + H₂SO₄ + HCl or HSO₃Cl + H⁺ ⇌ H₂SO₃Cl⁺

Electrophilic Attack: The π-electrons of the activated benzene ring of salicylic acid attack the electrophilic sulfur atom of SO₃ or H₂SO₃Cl⁺. This leads to the formation of a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or a sigma complex.

Rearomatization: A base (such as the chloride ion or another molecule of chlorosulfonic acid) abstracts a proton from the sp³-hybridized carbon of the Wheland intermediate, restoring the aromaticity of the ring and yielding 5-(chlorosulfonyl)-2-hydroxybenzoic acid.

Table 1: Key Aspects of the Chlorosulfonation of Salicylic Acid

| Aspect | Description |

| Reaction Type | Electrophilic Aromatic Substitution (SEAr) |

| Substrate | Salicylic acid |

| Reagent | Chlorosulfonic acid (HSO₃Cl) |

| Electrophile | Sulfur trioxide (SO₃) or protonated chlorosulfonic acid |

| Key Intermediate | Wheland intermediate (sigma complex) |

| Regioselectivity | Substitution primarily at the 5-position (para to the hydroxyl group) |

Step 2: Amination of 5-(chlorosulfonyl)-2-hydroxybenzoic acid

The second step in the synthesis is the conversion of the 5-(chlorosulfonyl)-2-hydroxybenzoic acid to 2-Hydroxy-5-sulfamoylbenzoic acid. This transformation is achieved through a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride group. alrasheedcol.edu.iqorganic-chemistry.orgsmolecule.com Ammonia (NH₃) serves as the nucleophile.

The mechanism is generally considered to proceed via a nucleophilic addition-elimination pathway, which is analogous to the mechanism of nucleophilic acyl substitution. alrasheedcol.edu.iq

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the ammonia molecule attacks the electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the formation of a trigonal bipyramidal transition state, which then forms a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, with the chloride ion acting as a good leaving group. This step regenerates the sulfonyl group, now bonded to the nitrogen atom.

Deprotonation: The resulting intermediate is a protonated sulfonamide. Another molecule of ammonia acts as a base, abstracting a proton from the nitrogen atom to yield the final product, 2-Hydroxy-5-sulfamoylbenzoic acid, and an ammonium (B1175870) ion. To drive the reaction to completion, an excess of ammonia is often used. libretexts.org

Table 2: Key Aspects of the Amination of 5-(chlorosulfonyl)-2-hydroxybenzoic acid

| Aspect | Description |

| Reaction Type | Nucleophilic Substitution (Addition-Elimination) |

| Substrate | 5-(chlorosulfonyl)-2-hydroxybenzoic acid |

| Reagent | Ammonia (NH₃) |

| Nucleophile | Ammonia |

| Key Intermediate | Tetrahedral intermediate |

| Leaving Group | Chloride ion (Cl⁻) |

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity and chemical environment of each atom can be mapped.

For 2-Hydroxy-5-sulfamoylbenzoic acid, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, as well as exchangeable protons from the hydroxyl, carboxylic acid, and sulfamoyl groups. The substitution pattern on the benzene (B151609) ring—with hydroxyl, carboxyl, and sulfamoyl groups at positions 2, 1, and 5, respectively—would lead to a specific splitting pattern for the three aromatic protons.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. In the IR spectrum of 2-Hydroxy-5-sulfamoylbenzoic acid, characteristic absorption bands would confirm the presence of its key functional moieties. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid, which is often hydrogen-bonded. The C=O stretching of the carboxyl group would typically appear as a strong absorption around 1700 cm⁻¹. The O-H stretching of the phenolic hydroxyl group would also be present, likely as a broad band. Furthermore, the N-H stretching vibrations of the sulfamoyl group would be observed, typically as two bands in the 3200-3400 cm⁻¹ region, along with the characteristic S=O stretching absorptions.

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The aromatic ring and its substituents in 2-Hydroxy-5-sulfamoylbenzoic acid constitute a chromophore that absorbs UV light. The UV-Vis spectrum would be expected to show absorption maxima corresponding to π→π* transitions within the benzene ring, with the positions and intensities of these bands influenced by the auxochromic hydroxyl and sulfamoyl groups, and the carboxyl group.

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry is a critical technique for determining the molecular weight of a compound and can also provide structural information through fragmentation patterns. For 2-Hydroxy-5-sulfamoylbenzoic acid (C₇H₇NO₅S), high-resolution mass spectrometry would be used to confirm its exact molecular mass.

The fragmentation pattern in the mass spectrum would reveal characteristic losses of functional groups. For instance, the loss of a hydroxyl radical (OH), water (H₂O), or the carboxyl group (COOH) are common fragmentation pathways for benzoic acid derivatives. libretexts.org The sulfamoyl group could also undergo specific fragmentation. Analysis of these fragments helps to piece together the molecular structure, corroborating the data obtained from NMR and IR spectroscopy.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonding plays a crucial role in the structure and properties of 2-Hydroxy-5-sulfamoylbenzoic acid. SCXRD data would allow for a detailed analysis of both intramolecular and intermolecular hydrogen bonds. An intramolecular hydrogen bond is expected between the phenolic hydroxyl group and the carbonyl oxygen of the adjacent carboxylic acid group, a common feature in salicylic (B10762653) acid and its derivatives. mdpi.com

Intermolecular hydrogen bonds involving the carboxylic acid, hydroxyl, and sulfamoyl groups would be responsible for linking individual molecules into a larger supramolecular assembly. The precise nature of these interactions, such as the formation of carboxylic acid dimers or chains involving the sulfamoyl group, would be elucidated.

Elemental Analysis and Thermogravimetric Analysis (TGA)

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in the compound. The experimentally determined percentages would be compared with the calculated values for the molecular formula C₇H₇NO₅S to confirm the purity of the sample.

Thermogravimetric analysis (TGA) is used to study the thermal stability of a compound. A TGA curve plots the mass of the sample as a function of temperature. For 2-Hydroxy-5-sulfamoylbenzoic acid, the TGA curve would indicate the temperature at which it begins to decompose and would reveal if the decomposition occurs in single or multiple steps. Studies on the thermal behavior of benzoic acid and its derivatives show that decomposition patterns are highly dependent on their substituents. researchgate.netnih.gov

Computational Chemistry and in Silico Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. chem960.comchem960.com It is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular geometries and electronic properties. chem960.com For molecules like 2-hydroxy-5-sulfamoylbenzoic acid, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set like 6-31G(d,p), are used to determine the optimized molecular structure in the ground state. hakon-art.com These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.

Table 1: Representative Theoretical Geometric Parameters (for a related sulfamoylbenzoic acid derivative)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-S | 1.72 Å |

| Bond Length | C=O | 1.21 Å |

| Bond Angle | O-S-O | 120.5° |

| Bond Angle | C-C-C (aromatic) | 119.8° |

Note: The data in this table is illustrative and based on findings for structurally related molecules due to the absence of specific published data for 2-hydroxy-5-sulfamoylbenzoic acid.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as 2-hydroxy-5-sulfamoylbenzoic acid, might interact with a biological target, typically a protein or nucleic acid. The primary goal of molecular docking is to predict the binding mode and affinity of the ligand, often expressed as a scoring function or binding energy.

The process involves preparing the 3D structures of both the ligand and the target receptor, which are often obtained from crystallographic data from resources like the Protein Data Bank (PDB). Docking simulations then explore various possible conformations of the ligand within the binding site of the receptor, and a scoring function is used to rank the potential binding poses. For instance, studies on derivatives of 5-acetamido-2-hydroxy benzoic acid have utilized molecular docking to predict their interactions with various enzymes. The binding affinity is a key parameter obtained from these simulations, with more negative values indicating a stronger interaction.

Table 2: Illustrative Molecular Docking Results (for a related compound against a target protein)

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Related Compound A | Kinase B | -8.5 | LYS76, GLU91, ASP145 |

| Related Compound C | Protease D | -7.9 | HIS41, CYS145, GLU166 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of a molecular system. By simulating the motions of atoms and molecules over time, MD can be used to study conformational changes, the stability of ligand-protein complexes, and the influence of the solvent. For a molecule like 2-hydroxy-5-sulfamoylbenzoic acid, MD simulations can reveal its flexibility and preferred conformations in solution.

When a ligand is docked into a receptor, MD simulations are often performed on the resulting complex to assess its stability. Key metrics such as the root-mean-square deviation (RMSD) of the atomic positions are monitored throughout the simulation. A stable RMSD value over time suggests that the ligand remains securely bound in the active site. Furthermore, MD simulations can elucidate the important intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the complex.

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. By partitioning the crystal electron density into molecular fragments, the Hirshfeld surface provides a graphical representation of the regions of close contact between neighboring molecules. The surface is typically colored according to properties like the normalized contact distance (d_norm), which highlights the nature and strength of intermolecular interactions.

Table 3: Representative Hirshfeld Surface Interaction Percentages (for a similar molecular crystal)

| Interaction Type | Contribution (%) |

| H···H | 45.2 |

| O···H/H···O | 28.5 |

| C···H/H···C | 15.8 |

| S···H/H···S | 6.3 |

| Other | 4.2 |

Note: This data is representative of findings for analogous crystalline compounds and serves to illustrate the type of information obtained from Hirshfeld surface analysis.

Theoretical Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For example, theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and Raman spectra. hakon-art.com Similarly, electronic absorption spectra (UV-Vis) can be predicted using Time-Dependent DFT (TD-DFT), providing insights into the electronic transitions within the molecule. researchgate.net

In addition to spectroscopic data, DFT calculations can provide valuable information about the chemical reactivity of a molecule through the analysis of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. Other global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can also be derived from the HOMO and LUMO energies, offering further insights into the molecule's electronic properties and reactivity.

Structure Activity Relationship Sar Elucidation and Medicinal Chemistry Design Principles

Identification of Key Pharmacophores and Active Sites

The biological activity of derivatives based on the 2-hydroxy-5-sulfamoylbenzoic acid core is dictated by the precise arrangement of key pharmacophoric features that interact with specific residues within the target's active site. A pharmacophore is the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a particular biological effect.

For analogues designed as LPA₂ agonists, the 2-hydroxy-5-sulfamoylbenzoic acid moiety serves as a crucial "head group." nih.gov Medicinal chemistry efforts have identified three primary regions for modification: the head group, a chain linker, and a tail group. nih.gov The sulfamoyl benzoic acid (SBA) scaffold itself was an evolution from earlier non-lipid compounds, created through an isosteric replacement of a sulfur atom with an -NH-SO₂- group, which proved optimal for specific LPA₂ agonism. acs.org

In the context of urease inhibition, the pharmacophore involves the sulfamoylbenzoic acid motif with substitutions at the sulfamoyl nitrogen. researchgate.net In-silico docking studies of these derivatives against the urease enzyme from Helicobacter pylori revealed critical interactions. The sulfamoyl moiety, along with substituted phenyl rings, engages in hydrogen bonding, π-alkyl, and π-anion interactions with key amino acid residues in the active site, such as Ala170, Cys322, and Ala366. researchgate.net The Schiff base formed by reacting the sulfamoyl group with various aldehydes and ketones is crucial for this biological activity. researchgate.net

Systematic Substituent Effects on Biological Activity

The systematic modification of substituents on the 2-hydroxy-5-sulfamoylbenzoic acid scaffold has profound effects on biological activity, allowing for fine-tuning of potency and selectivity.

In the development of LPA₂ agonists, researchers synthesized a series of sulfamoyl benzoic acid (SBA) analogues and observed significant variations in potency based on the linker length and substitutions on the aromatic ring. nih.govacs.org Increasing the carbon chain linker from three to four carbons dramatically increased potency, shifting the half-maximal effective concentration (EC₅₀) from the micromolar to the nanomolar range. acs.org Further lengthening to a five-carbon linker, however, resulted in decreased activity. nih.gov

The introduction of electron-withdrawing groups onto the benzoic acid ring also played a critical role. Halogen substitutions at the meta-position relative to the carboxylic acid group (position 5 of the parent compound) led to remarkable increases in potency. acs.org A chloro-substituted analogue, in particular, exhibited picomolar activity, demonstrating a substantial enhancement over the unsubstituted parent compound. acs.org

| Compound/Analogue | Modification | Target | Potency (EC₅₀) |

| Compound 4 | 3-carbon linker | LPA₂ | ~ 2 µM |

| Compound 5 | 4-carbon linker | LPA₂ | Nanomolar range |

| Compound 6 | 5-carbon linker | LPA₂ | Lower potency than Compound 5 |

| Compound 11c | 4-carbon linker, Fluoro substitution | LPA₂ | 0.15 ± 0.02 nM |

| Compound 8c | 4-carbon linker, Bromo substitution | LPA₂ | 60.90 ± 9.39 nM |

| Compound 11d | 4-carbon linker, Chloro substitution | LPA₂ | 0.00506 ± 0.00373 nM |

Data sourced from studies on LPA₂ receptor agonists. nih.govacs.org

Similarly, for urease inhibitors derived from a related 4-phenoxy-5-sulfamoylbenzoic acid motif, the nature of the substituent introduced via a Schiff base reaction at the sulfamoyl group was determinant for the inhibitory activity (IC₅₀). researchgate.net Derivatives synthesized from various aldehydes and ketones showed a wide range of potencies.

| Compound/Analogue | Substituent at Sulfamoyl Group | Target | Potency (IC₅₀) |

| 4a | Aldehyde derivative | Urease | 0.39 ± 0.06 µM |

| 4b | Aldehyde derivative | Urease | 1.19 ± 0.45 µM |

| 4d | Aldehyde derivative | Urease | 0.32 ± 0.02 µM |

| 4h | Ketone derivative | Urease | 0.26 ± 0.09 µM |

| Thiourea (Control) | - | Urease | 4.18 ± 0.01 µM |

Data sourced from a study on urease inhibitors. researchgate.net

Scaffold Optimization Strategies for Potency and Selectivity

Scaffold optimization is a core principle in medicinal chemistry aimed at enhancing a lead compound's desired properties while minimizing off-target effects. For derivatives of 2-hydroxy-5-sulfamoylbenzoic acid, this has been achieved through several key strategies.

The primary strategy in the development of LPA₂ agonists was the adoption of the sulfamoyl benzoic acid (SBA) scaffold itself. This scaffold was identified as an optimal template for lead optimization due to its selectivity for the LPA₂ receptor over other LPA receptor subtypes (LPA₁/₃/₄/₅). nih.gov Once the core scaffold was established, optimization focused on systematically modifying the linker and tail groups. The linker length was optimized to four carbons, achieving a total compound length of approximately 15 Å, which mirrors that of the natural high-potency ligand, LPA 18:1. acs.org Further optimization involved exploring various bulky and electron-withdrawing substituents on the benzoic acid ring to enhance binding affinity and, consequently, potency. acs.org The synthesis of an analogue with a chloro group at position 5 resulted in a compound with picomolar activity, representing a highly successful optimization. acs.org

For urease inhibitors, the optimization strategy involved creating a library of Schiff bases by reacting the parent sulfamoylbenzoic acid compound with different aldehydes and ketones. researchgate.net This approach allowed for the exploration of a diverse chemical space around the sulfamoyl group, leading to the identification of substituents that provided potent, dual-action inhibition of both the urease enzyme and virulent bacterial strains. researchgate.net

Computational-Experimental Integration in SAR Studies

The synergy between computational modeling and experimental synthesis has been instrumental in accelerating the discovery and optimization of 2-hydroxy-5-sulfamoylbenzoic acid derivatives. This integrated approach allows for the rational design of molecules and provides a deeper understanding of the experimental SAR data.

Similarly, in the study of urease inhibitors, molecular docking was employed to understand the binding interactions of the most potent compounds within the enzyme's active site. researchgate.net These in-silico studies confirmed that the synthesized compounds fit well into the binding pocket of the urease enzyme, and the predicted binding interactions, such as hydrogen bonds and π-alkyl interactions, helped to explain the potent inhibitory activity observed in vitro. researchgate.net The strong correlation between the docking scores and the experimental IC₅₀ values validated the computational models and provided a rational basis for the observed SAR, confirming that these compounds could be promising leads for further development. researchgate.net

Investigation of Molecular Mechanisms of Action

Enzyme Inhibition Pathways

The sulfamoylbenzoic acid moiety is a well-established pharmacophore known for its interaction with various enzymes, most notably carbonic anhydrases (CAs). These zinc-containing metalloenzymes play a crucial role in numerous physiological processes, including pH regulation and CO2 homeostasis. nih.gov The inhibition of specific CA isoforms is a therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer.

Research on derivatives of 2-Hydroxy-5-sulfamoylbenzoic acid has demonstrated significant inhibitory activity against several human carbonic anhydrase (hCA) isoforms. For instance, a series of oxime ester derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid were shown to inhibit cytosolic hCA I and II, as well as the tumor-associated transmembrane isoforms hCA IX and XII. nih.gov The primary sulfonamide group is a key zinc-binding feature, which anchors the inhibitor to the active site of the enzyme.

One study on 4-chloro-3-nitro-5-sulfamoylbenzoic acid, a close analogue, identified it as a competitive inhibitor of carbonic anhydrase with an IC50 value of 25 µM. Competitive inhibition implies that the inhibitor molecule binds to the same active site as the natural substrate, thereby preventing the enzyme from carrying out its normal catalytic function. While direct kinetic data for 2-Hydroxy-5-sulfamoylbenzoic acid is not extensively documented, the consistent findings with its derivatives strongly suggest that it likely possesses inhibitory activity against carbonic anhydrases. The structural similarities point towards a probable competitive inhibition mechanism, where the sulfonamide group plays a pivotal role.

Below is a table summarizing the carbonic anhydrase inhibitory activity of selected derivatives of 2-Hydroxy-5-sulfamoylbenzoic acid.

| Compound | Target Enzyme | Inhibition Constant (KI) | Notes |

| 2,4-dichloro-5-sulfamoylbenzoic acid derivative 11 | hCA IX | 10.7 nM | Selective towards hCA IX and XII over cytosolic isoforms. nih.gov |

| 2,4-dichloro-5-sulfamoylbenzoic acid derivative 12 | hCA IX | 38.3 nM | Polymethoxy derivative. nih.gov |

| 2,4-dichloro-5-sulfamoylbenzoic acid derivative 13 | hCA XII | 8.9 nM | Fluoro derivative, highly effective against hCA XII. nih.gov |

| 4-chloro-3-nitro-5-sulfamoylbenzoic acid | Carbonic Anhydrase | IC50 = 25 µM | Demonstrated competitive inhibition. |

Interaction with Cellular Receptors

The 2-Hydroxy-5-sulfamoylbenzoic acid scaffold is a valuable building block in the synthesis of ligands targeting a variety of cellular receptors. Although the parent compound itself may primarily act as a synthetic precursor rather than a direct receptor ligand, its structural features are integral to the activity of more complex molecules.

For example, analogues of sulfamoylbenzoic acid have been synthesized and identified as specific agonists for the lysophosphatidic acid (LPA) receptor 2 (LPA2), a G protein-coupled receptor (GPCR) involved in cell survival and mucosal protection. acs.orgacs.org In these instances, the sulfamoylbenzoic acid core provides the necessary framework for orienting other functional groups that confer receptor specificity and agonist activity.

Furthermore, derivatives of 2-Hydroxy-5-sulfamoylbenzoic acid have been utilized in the development of probes for the cannabinoid receptor 2 (CB2R), another important GPCR. chemrxiv.org These probes are designed to covalently label the receptor, which requires a reactive group attached to a ligand that can bind to the receptor's binding site. The fact that the 2-Hydroxy-5-sulfamoylbenzoic acid structure is used as the foundational ligand for such probes underscores its suitability for interacting with the CB2R binding pocket.

Interference with Microbial Metabolic Processes

Sulfonamides represent one of the oldest classes of antimicrobial agents. Their mechanism of action typically involves the disruption of folic acid synthesis in bacteria and some fungi. Folic acid is an essential nutrient for the synthesis of nucleic acids and certain amino acids. Microorganisms that must synthesize their own folic acid are susceptible to sulfonamides.

The antimicrobial activity of sulfonamides stems from their structural similarity to para-aminobenzoic acid (PABA), a key precursor in the folic acid synthesis pathway. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which catalyzes the incorporation of PABA into dihydropteroic acid, an intermediate in the folic acid pathway. nih.gov By blocking this step, sulfonamides halt the production of folic acid, leading to bacteriostasis.

Studies on derivatives of 2-Hydroxy-5-sulfamoylbenzoic acid have demonstrated antimicrobial and antifungal activities. For instance, novel sulfonamides containing a 5-chloro-2-hydroxybenzoic acid scaffold have shown activity against both Gram-positive and Gram-negative bacteria, as well as various species of Mycobacterium. nih.gov Another study reported the antimicrobial properties of Schiff base sulfonamide derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid. samipubco.com

Given that 2-Hydroxy-5-sulfamoylbenzoic acid is a sulfonamide, it is highly probable that any intrinsic antimicrobial activity it possesses would be through the interference with the microbial folic acid synthesis pathway, consistent with the established mechanism for this class of compounds.

Ligand-Protein Binding Dynamics and Allosteric Modulation

The interaction of a small molecule with a protein is a dynamic process governed by various non-covalent forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The affinity and specificity of this binding determine the biological effect of the ligand. While detailed studies on the binding dynamics of 2-Hydroxy-5-sulfamoylbenzoic acid with specific proteins are limited, insights can be drawn from related compounds.

For instance, a study on 4-chloro-3-nitro-5-sulfamoylbenzoic acid reported a strong interaction with serum albumin, a major transport protein in the blood, with a binding constant (Ka) of 1.2 x 10^5 M^-1. This indicates that sulfamoylbenzoic acid derivatives can bind to proteins with significant affinity, which would influence their distribution and availability in a biological system.

Allosteric modulation is a mechanism where a ligand binds to a site on a protein that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. wikipedia.org This can result in either positive allosteric modulation (PAM), which enhances the effect of the primary ligand, or negative allosteric modulation (NAM), which diminishes it. While some derivatives based on the sulfamoylbenzoic acid scaffold have been explored as allosteric modulators for targets like the metabotropic glutamate (B1630785) receptor 5 (mGluR5), there is currently no direct evidence to suggest that 2-Hydroxy-5-sulfamoylbenzoic acid itself functions as an allosteric modulator. google.com Its primary role in the literature remains that of a foundational structure for the synthesis of more complex, biologically active compounds.

Coordination Chemistry and Complexation Studies

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving 2-Hydroxy-5-sulfamoylbenzoic acid and its analogs, such as 2-methoxy-5-sulfamoylbenzoic acid and 2,4-dichloro-5-sulfamoylbenzoic acid, has been accomplished through various methods. scispace.comoaji.netjournalskuwait.org A common approach involves the reaction of the respective sulfamoylbenzoic acid derivative with a metal salt, often a metal acetate (B1210297) like copper(II) acetate monohydrate, in a suitable solvent system such as ethanol-water. scispace.comoaji.net In some instances, these are synthesized as mixed-ligand complexes, incorporating other N-donor ligands like 2-aminopyridine (B139424) derivatives. scispace.comresearchgate.net

The characterization of these synthesized complexes is typically comprehensive, employing a suite of analytical techniques to elucidate their structure and composition. Elemental analysis (C, H, N, S) and atomic absorption spectroscopy (AAS) or inductively coupled plasma optical emission spectrometry (ICP-OES) are used to determine the elemental composition and metal content. scispace.comoaji.net Spectroscopic methods such as Fourier-transform infrared (FT-IR), UV-Vis, and Nuclear Magnetic Resonance (NMR) spectroscopy (for diamagnetic complexes or the ligands themselves) provide crucial information about the coordination environment and the nature of the ligand-metal bonding. oaji.netjournalskuwait.orgbohrium.com Molar conductivity measurements are often performed to ascertain the ionic or non-ionic nature of the complexes in solution. scispace.comoaji.net Magnetic susceptibility measurements are also key in determining the magnetic properties and the number of unpaired electrons in paramagnetic complexes, such as those of Cu(II). scispace.comoaji.net

For instance, several novel Cu(II) complexes of 2-methoxy-5-sulfamoylbenzoic acid have been prepared, both as a simple complex and as mixed-ligand complexes with various 2-aminopyridine derivatives. scispace.com Similarly, Cu(II) complexes of 2,4-dichloro-5-sulfamoylbenzoic acid have been synthesized with different 2-aminopyridine derivatives. journalskuwait.org The synthesis often involves the initial formation of a proton transfer salt between the acidic sulfamoylbenzoic acid and the basic aminopyridine, followed by complexation with the metal ion. oaji.netjournalskuwait.org

Table 1: Examples of Synthesized Metal Complexes with 2-Hydroxy-5-sulfamoylbenzoic Acid Derivatives

| Complex/Salt | Precursors | Characterization Methods | Proposed Geometry | Reference |

| Proton Transfer Salts (1-4) | 2,4-dichloro-5-sulfamoylbenzoic acid and 2-aminopyridine derivatives | Elemental Analysis, ¹H-NMR, FT-IR, UV-Vis | Not Applicable | journalskuwait.org |

| Cu(II) Complexes (6-10) | Proton Transfer Salts (1-4) and Cu(II) acetate | Elemental Analysis, AAS, FT-IR, UV-Vis, Molar Conductivity, Magnetic Susceptibility | Octahedral | journalskuwait.org |

| Cu(II) Complex (1) | 2-methoxy-5-sulfamoylbenzoic acid and Cu(II) acetate | Elemental Analysis, ICP-OES, FT-IR, UV-Vis, Molar Conductivity, Magnetic Susceptibility | Not specified | scispace.com |

| Mixed-Ligand Cu(II) Complexes (2-9) | 2-methoxy-5-sulfamoylbenzoic acid, 2-aminopyridine derivatives, and Cu(II) acetate | Elemental Analysis, ICP-OES, FT-IR, UV-Vis, Molar Conductivity, Magnetic Susceptibility | Not specified | scispace.com |

| Salts (4 and 5) | 2-methoxy-5-sulfamoylbenzoic acid and 2-aminopyridine or 2-amino-4-methylpyridine | Elemental Analysis, NMR, FT-IR, UV-Vis | Not Applicable | oaji.net |

| Cu(II) Complexes (6 and 7) | Salts (4 and 5) and Cu(II) acetate | Elemental Analysis, AAS, UV-Vis, Magnetic Susceptibility | Octahedral | oaji.net |

Ligand Binding Modes and Coordination Geometries

The 2-Hydroxy-5-sulfamoylbenzoic acid ligand and its derivatives possess multiple potential coordination sites: the carboxylate group, the phenolic hydroxyl group, and the sulfamoyl group. The actual binding mode depends on several factors, including the metal ion, the reaction conditions, and the presence of other ligands.

In many reported complexes, particularly with derivatives like 2-methoxy-5-sulfamoylbenzoic acid, the carboxylate group is a primary site of coordination. researchgate.net The deprotonated carboxylate can bind to the metal center in a monodentate or bidentate fashion. The involvement of the sulfamoyl group's oxygen or nitrogen atoms in coordination has also been considered, although coordination through the carboxylate and the nitrogen of an auxiliary ligand like 2-aminopyridine is common in mixed-ligand systems. oaji.netjournalskuwait.orgresearchgate.net

The coordination geometries of the resulting metal complexes are diverse. For Cu(II) complexes of 2-methoxy-5-sulfamoylbenzoic acid and 2,4-dichloro-5-sulfamoylbenzoic acid with 2-aminopyridine derivatives, octahedral geometries are frequently proposed based on spectroscopic and magnetic data. oaji.netjournalskuwait.org In some instances, tetrahedral geometries have also been suggested for mixed ligand Cu(II) complexes. researchgate.net The presence of coordinated water molecules or other ligands is crucial in satisfying the coordination sphere of the metal ion and determining the final geometry. bohrium.com

Spectroscopic and Magnetic Characterization of Complexes

Spectroscopic techniques are indispensable for characterizing the metal complexes of 2-Hydroxy-5-sulfamoylbenzoic acid derivatives.

FT-IR Spectroscopy: Infrared spectroscopy provides evidence for coordination. Shifts in the characteristic vibrational frequencies of the carboxylate (asymmetric and symmetric stretches), hydroxyl, and sulfamoyl groups upon complexation indicate their involvement in bonding to the metal ion. The appearance of new bands at lower frequencies can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. researchgate.netresearchgate.net For example, the difference between the asymmetric and symmetric stretching frequencies of the carboxylate group can help distinguish between monodentate and bidentate coordination modes.

UV-Vis Spectroscopy: The electronic spectra of the complexes in the UV-Vis region provide information about the d-d electronic transitions of the metal ion, which are indicative of the coordination geometry. For instance, the position and shape of the d-d bands for Cu(II) complexes can help in assigning a tetrahedral, square planar, or octahedral geometry. scispace.comoaji.net

Magnetic Susceptibility: For paramagnetic complexes, such as those of Cu(II) (a d⁹ ion), magnetic susceptibility measurements at room temperature are used to determine the effective magnetic moment (μ_eff). The experimental value, typically around 1.73 B.M. for a single unpaired electron, confirms the +2 oxidation state of copper and can provide insights into the absence of significant magnetic exchange interactions between metal centers in polynuclear complexes. scispace.comoaji.net

Table 2: Spectroscopic and Magnetic Data for Selected Cu(II) Complexes

| Complex | Key FT-IR Bands (cm⁻¹) | UV-Vis λ_max (nm) | Magnetic Moment (μ_B) | Reference |

| Cu(II) complexes of 2-methoxy-5-sulfamoylbenzoic acid and 2-aminopyridine derivatives (2-9) | Not explicitly detailed | Not explicitly detailed | 1.80-1.92 | scispace.com |

| Cu(II) complexes of 2,4-dichloro-5-sulfamoylbenzoic acid and 2-aminopyridine derivatives (6-10) | Not explicitly detailed | Not explicitly detailed | Not explicitly detailed | journalskuwait.org |

| Cu(II) complexes of 2-methoxy-5-sulfamoylbenzoic acid and 2-aminopyridine/2-amino-4-methylpyridine (6 and 7) | Not explicitly detailed | Not explicitly detailed | Not explicitly detailed | oaji.net |

Influence of Complexation on Molecular Properties and Reactivity

The formation of metal complexes can significantly alter the properties and reactivity of the 2-Hydroxy-5-sulfamoylbenzoic acid ligand. The coordination to a metal center can influence the electron distribution within the ligand, potentially affecting its chemical reactivity and biological activity.

For instance, the complexation of derivatives of sulfamoylbenzoic acid with metal ions has been shown to result in compounds with notable biological activities, such as antimicrobial and antifungal properties. oaji.netjournalskuwait.org The metal complexes often exhibit different, and sometimes enhanced, activity compared to the free ligands. oaji.netjournalskuwait.org This suggests that the coordination environment and the nature of the metal ion play a crucial role in the biological action of these compounds.

Furthermore, the complexation can influence the ligand's affinity for biological targets. The specific geometry and electronic properties of the metal complex can lead to more favorable interactions with the active sites of enzymes or receptors. nih.govacs.org For example, the binding of sulfonamide-based inhibitors to carbonic anhydrase is a well-studied area where coordination to the zinc ion in the enzyme's active site is a key feature. sci-hub.se While not directly on 2-Hydroxy-5-sulfamoylbenzoic acid, this highlights how complexation is fundamental to the biological function of related sulfonamides.

Advanced Research Applications and Future Directions

Development as a Chemical Probe for Biological Systems

The primary application of 2-Hydroxy-5-sulfamoylbenzoic acid and its derivatives as chemical probes lies in the study of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes. The sulfonamide moiety (-SO₂NH₂) is a key pharmacophore that binds to the zinc ion in the active site of CAs, making these compounds effective inhibitors.

Researchers have synthesized and evaluated numerous derivatives for their inhibitory activity against different human (h) CA isoforms. By modifying the core structure, it is possible to achieve selectivity for specific isoforms, which is critical for developing targeted therapeutic agents and research tools. For instance, derivatives have been designed to selectively inhibit hCA IX and hCA XII, which are transmembrane isoforms associated with tumors, while showing less activity against the ubiquitous cytosolic isoforms hCA I and II. nih.gov

Key Research Findings:

A series of benzamides derived from 4-sulfamoylbenzoic acid were shown to inhibit hCA II, VII, and IX in the low nanomolar to subnanomolar range. nih.gov

Specifically designed two-tailed compounds based on a benzenesulfonamide (B165840) scaffold have demonstrated high affinity and selectivity for hCA IX and hCA XIV. researchgate.net

In one study, a derivative, compound 10b , emerged as a potent inhibitor of hCA IX and hCA XII with inhibition constants (Kᵢ) of 8.9 nM and 9.2 nM, respectively. researchgate.net

This ability to tune the inhibitory profile makes these compounds valuable probes for elucidating the specific roles of different CA isoforms in health and disease, including cancer, glaucoma, and neuropathic pain. nih.govresearchgate.net

Applications in Material Science and Surface Chemistry

The reactivity of the functional groups in 2-Hydroxy-5-sulfamoylbenzoic acid makes it a valuable building block in material science and for modifying surface properties.

A significant application is in the prevention of metal corrosion. A derivative, 4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid (FSM), has been demonstrated to be an effective corrosion inhibitor for mild steel in acidic environments. acs.org The inhibitor forms a protective film on the metal surface, with its effectiveness confirmed through electrochemical studies and scanning electron microscopy (SEM). acs.org The adsorption of the inhibitor on the steel surface was found to follow the Langmuir adsorption isotherm. acs.org

Furthermore, 2-Hydroxy-5-sulfamoylbenzoic acid serves as an intermediate in the synthesis of specialized polymers. For example, it is used in the creation of temperature-sensitive and chemically crosslinkable poly(ether-urethane) hydrogels. chem960.com Its structural attributes are also leveraged in the synthesis of advanced inorganic-organic composite materials, such as Bi₂S₃–Bi₂O₃ composites, which exhibit enhanced photosensitive properties. chem960.com

Rational Design of Next-Generation Chemical Entities

The scaffold of 2-Hydroxy-5-sulfamoylbenzoic acid is a prime candidate for rational drug design, a strategy that uses structural information to create more potent and selective molecules. rug.nl Computational methods, including molecular docking and molecular dynamics simulations, are employed to predict how derivatives will interact with their biological targets, guiding the synthesis of improved compounds. tandfonline.com

A key strategy involves the classical coupling of the carboxylic acid group with a variety of primary and secondary amines or amino acids. This approach modulates the physicochemical properties of the resulting molecules, influencing their solubility and binding affinity to target enzymes like carbonic anhydrase. nih.gov

Examples of Rational Design Strategies:

Structure-Based Design: X-ray crystallography has been used to determine the binding modes of inhibitors within the active sites of CA isoforms, providing insights for designing compounds with improved selectivity. researchgate.net

Bioisosteric Replacement and Scaffold Hopping: These medicinal chemistry techniques are used to replace parts of the molecule with other fragments that retain biological activity but may improve other properties. rug.nl

Introduction of Photoswitches: An innovative approach involves incorporating molecular photoswitches into the structure of biologically active ligands. This field, known as photopharmacology, aims to create compounds whose activity can be controlled by light, offering the potential for highly targeted action. rug.nl

Fragment-Based Design: By synthesizing a library of oxime ester derivatives of a related compound, 2,4-dichloro-5-sulfamoylbenzoic acid, researchers have identified molecules with selective inhibitory action against tumor-associated CA isoforms IX and XII. nih.gov

These rational design approaches are paving the way for the development of highly specific inhibitors and other advanced chemical entities for therapeutic and research purposes.

Emerging Research Areas and Unexplored Potentials

The versatility of the 2-Hydroxy-5-sulfamoylbenzoic acid framework continues to open new avenues of research. A major emerging area is the development of compounds targeting CA isoforms involved in specific pathologies.

Key Emerging Areas:

Oncology: The design of inhibitors that are highly selective for tumor-associated carbonic anhydrases IX and XII is a primary focus. These enzymes are involved in pH regulation in hypoxic tumors, and their inhibition can suppress tumor growth and metastasis. nih.govmdpi.com

Anti-Infective Agents: Researchers are exploring the potential of these sulfonamides as anti-infective agents by targeting CAs in pathogenic bacteria and fungi. This represents a novel mechanism of action for combating infectious diseases. nih.gov

Advanced Materials: The use of this compound in creating novel materials with unique properties, such as the aforementioned photosensitive composites, is an area with significant unexplored potential. chem960.com

Fluorescent Probes: Derivatives of 2-Hydroxy-5-sulfamoylbenzoic acid are being developed as fluorescent probes for use in biochemical assays and cellular imaging. a2bchem.com

The ongoing exploration of this chemical's derivatives, driven by rational design and a deeper understanding of its biological interactions, promises to yield new tools and technologies across multiple scientific disciplines.

Q & A

Q. What are the recommended synthetic routes for 2-Hydroxy-5-sulfamoylbenzoic acid, and how do reaction conditions influence yield?

The synthesis typically involves sulfonation or sulfamoylation of a hydroxybenzoic acid precursor. For example:

- Step 1 : Start with 2-hydroxybenzoic acid (salicylic acid) and introduce a sulfamoyl group at the 5-position via electrophilic substitution using sulfamoyl chloride or sulfamic acid under controlled acidic conditions (e.g., H₂SO₄ or HCl catalysis) .

- Step 2 : Optimize temperature (40–60°C) to avoid over-sulfonation or degradation of the aromatic ring. Higher temperatures may lead to byproducts like sulfonic acid derivatives .

- Step 3 : Purify via recrystallization using ethanol/water mixtures to achieve >95% purity. Yield improvements (60–80%) are achievable with stoichiometric control of sulfamoylating agents .

Q. How can researchers characterize the purity and structural integrity of 2-Hydroxy-5-sulfamoylbenzoic acid?

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) to assess purity. Retention time correlates with sulfamoyl group polarity .

- NMR : Confirm substitution patterns via ¹H NMR (e.g., aromatic protons at δ 7.2–8.1 ppm for para-substituted sulfamoyl groups) and ¹³C NMR (carbonyl at ~170 ppm) .

- FTIR : Detect key functional groups (e.g., O–H stretch at 3200–3400 cm⁻¹, S=O at 1150–1250 cm⁻¹) .

Q. What solubility profiles are critical for experimental design involving this compound?

- Aqueous solubility : Moderately soluble in water (≈5–10 mg/mL at pH 7) due to ionizable sulfamoyl (–SO₂NH₂) and carboxylic acid (–COOH) groups. Solubility increases at alkaline pH (>9) via deprotonation .

- Organic solvents : Soluble in DMSO (50–100 mg/mL) and methanol (limited solubility at <20 mg/mL). Pre-solubilization in DMSO is recommended for biological assays .

Advanced Research Questions

Q. How does the sulfamoyl group influence biological activity, and what are common interference factors in bioassays?

- Mechanistic insight : The sulfamoyl group enhances hydrogen-bonding capacity, potentially interacting with enzymes (e.g., carbonic anhydrase) or receptors. However, residual acidity from –COOH may cause false positives in pH-sensitive assays .

- Interference mitigation : Use buffer systems (e.g., Tris-HCl, pH 7.4) to stabilize ionization states. Include control experiments with structural analogs lacking the sulfamoyl group .

Q. What strategies address stability challenges during long-term storage and handling?

- Storage : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation of the sulfamoyl group. Lyophilized forms show better stability (≥2 years) compared to solutions .

- Degradation analysis : Monitor via LC-MS for sulfonic acid byproducts (m/z shifts of +16 or +32) caused by oxidative degradation .

Q. How can researchers resolve contradictions in reported biological data for sulfamoylbenzoic acid derivatives?

- Case study : Discrepancies in IC₅₀ values for enzyme inhibition may arise from assay conditions (e.g., ionic strength, co-solvents). Validate findings using orthogonal methods (e.g., isothermal titration calorimetry vs. fluorescence assays) .

- Data normalization : Standardize against reference inhibitors (e.g., acetazolamide for carbonic anhydrase studies) to ensure cross-study comparability .

Q. What advanced analytical methods are suitable for studying metabolic pathways of this compound?

- Metabolite profiling : Use high-resolution LC-QTOF-MS to identify phase I/II metabolites. Key biotransformations include glucuronidation of –COOH and hydroxylation of the aromatic ring .

- Isotopic labeling : Synthesize ¹³C-labeled analogs to trace metabolic fate in vitro/in vivo .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.